Product packaging for 3,3,7-Trimethyloxindole(Cat. No.:CAS No. 19501-89-4)

3,3,7-Trimethyloxindole

Cat. No.: B100706
CAS No.: 19501-89-4
M. Wt: 175.23 g/mol
InChI Key: MWOVEBYJRFGAKQ-UHFFFAOYSA-N
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Description

3,3,7-Trimethyloxindole is a versatile indole derivative of significant interest in organic synthesis and medicinal chemistry research. Its core value lies in its structure, which serves as a privileged scaffold for constructing more complex molecules. Researchers utilize this compound extensively as a key precursor in the development of pharmacologically active agents. Its mechanism of action is context-dependent on the final compound it helps create; for instance, it can be foundational in synthesizing molecules that interact with enzyme active sites or cellular receptors. In material science, this and related indole derivatives are investigated for their potential application in developing advanced organic materials and as intermediates in the synthesis of functional dyes. The specific research applications and mechanistic pathways for this compound should be confirmed through consultation of the relevant scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B100706 3,3,7-Trimethyloxindole CAS No. 19501-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,7-trimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOVEBYJRFGAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569835
Record name 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19501-89-4
Record name 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations Involving 3,3,7 Trimethyloxindole

Reaction Pathways and Functionalization of 3,3,7-Trimethyloxindole Derivatives

The chemical behavior of this compound allows for a variety of transformations, enabling the synthesis of more complex molecular architectures. These include functionalization of the aromatic ring and transformations involving the lactam moiety.

The benzene (B151609) portion of the oxindole (B195798) ring is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present: the electron-donating 7-methyl group and the activating, ortho-, para-directing amino group (part of the lactam, which is an amide). These groups work in concert to direct incoming electrophiles primarily to the C4 and C6 positions.

The introduction of a nitro group onto the aromatic ring of an oxindole is a key functionalization step, as the nitro group can be subsequently converted into a variety of other functional groups. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and a strong acid catalyst or other nitrating agents like trifluoroacetyl nitrate. nih.gov For substituted indoles, including 7-substituted variants, nitration protocols have been shown to proceed effectively. nih.gov

In the case of this compound, electrophilic nitration is expected to occur regioselectively. The directing effects of the 7-methyl group and the lactam's ring-activating properties would direct the incoming electrophile to the positions ortho and para to the activating groups. Therefore, nitration would likely yield a mixture of 4-nitro- and 6-nitro-3,3,7-trimethyloxindole. The use of specific reaction conditions, such as different solvents (e.g., acetic anhydride (B1165640) vs. trifluoroacetic acid), can influence the regioselectivity, favoring one isomer over the other. nih.gov For instance, nitration of a related N-protected tryptophan derivative in acetic anhydride favored substitution at the 2-position of the indole (B1671886) core, while the use of trifluoroacetic acid favored substitution at the 6-position on the benzene ring. nih.gov

The nitro group, once installed on the aromatic ring, serves as a precursor to an amino group, which is a versatile handle for further derivatization. The reduction of aromatic nitro compounds to their corresponding amines is a fundamental and well-established transformation in organic synthesis. masterorganicchemistry.com Several reliable methods are available for this conversion, and they are broadly applicable to nitro-substituted oxindoles.

Common methods include:

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though Raney nickel is also effective and can be preferred for substrates sensitive to dehalogenation. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems : The reduction can be carried out using easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. masterorganicchemistry.com

Metal-Free Reductions : More recently, metal-free conditions have been developed, such as using bis(pinacolato)diboron (B136004) (B₂pin₂) with a base like potassium tert-butoxide in isopropanol, which offers high chemoselectivity. nih.gov

These methods efficiently convert the nitro-substituted trimethyloxindole into the corresponding amino-substituted derivative, opening pathways for further functionalization, such as the alkylation reactions described below.

The amino-oxindole derivatives obtained from the reduction of their nitro counterparts can undergo N-alkylation to introduce further diversity. Standard methods for the N-alkylation of aromatic amines are applicable here. These methods often involve the use of amide-like protection for the amine before alkylation to ensure selectivity and prevent side reactions. monash.edu

Key alkylation strategies include:

Reaction with Alkyl Halides : The amino group can be directly alkylated using an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. Phase-transfer catalysts can be employed to facilitate this reaction. monash.edu

Reductive Amination : This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. jst.go.jp

Hydrogen-Borrowing Catalysis : This modern approach uses alcohols as alkylating agents, catalyzed by transition metal complexes. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine before the hydrogen is returned, with water being the only byproduct.

These reactions allow for the introduction of a wide range of alkyl groups onto the amino-substituted oxindole core, further expanding the synthetic utility of the this compound scaffold.

A significant reaction pathway for this compound involves the hydrolytic opening of the lactam ring. This transformation converts the cyclic amide into a linear amino acid, which can then serve as a substrate for further reactions, such as N-arylation.

Research by Abd El-Aal and Khalaf demonstrated a robust sequence starting from this compound (referred to as compound 4 in their work). semanticscholar.orgresearchgate.net The lactam was hydrolyzed by refluxing with sodium hydroxide (B78521) in aqueous ethanol (B145695). semanticscholar.orgumich.edu This process breaks the amide bond, and after acidification, yields 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid (5 ). semanticscholar.orgresearchgate.net

This amino acid intermediate (5 ) was then subjected to an Ullmann N-coupling reaction with various aryl halides to produce N-arylpropanoic acid derivatives (6a-d ). semanticscholar.org The reaction was carried out using copper(I) iodide (CuI) as a catalyst in the presence of potassium carbonate (K₂CO₃) and pyridine (B92270) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. umich.edu This methodology successfully coupled both aryl bromides and chlorides to the nitrogen atom of the amino acid. semanticscholar.org

EntryAryl HalideProductYield (%)
6a Phenyl Bromide2-(2-(phenylamino)-3-methylphenyl)-2-methylpropanoic acid75
6b 2-Bromopyridine2-(3-methyl-2-(pyridin-2-ylamino)phenyl)-2-methylpropanoic acid70
6c Benzyl (B1604629) Chloride2-(2-(benzylamino)-3-methylphenyl)-2-methylpropanoic acid80
6d 2-Picolyl Chloride2-(3-methyl-2-((pyridin-2-yl)methylamino)phenyl)-2-methylpropanoic acid78

Table 1: N-Arylation of 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid (5). Data sourced from Abd El-Aal & Khalaf, 2013. semanticscholar.orgresearchgate.net

This sequence highlights the utility of this compound as a precursor for complex N-arylated amino acids, which are themselves valuable building blocks for the synthesis of larger polycyclic heterocyclic systems like dibenzazepines and dibenzazocines. semanticscholar.org

Regioselective Functionalization of the Aromatic Ring

Elucidation of Reaction Mechanisms for Oxindole Formation and Transformations

Understanding the mechanisms by which oxindoles are formed and transformed is crucial for developing new synthetic methods and controlling reaction outcomes. The formation of the this compound ring itself can be achieved via an intramolecular Friedel-Crafts reaction. In a synthesis starting from o-toluidine, the intermediate 2-bromo-N-(2-methylphenyl)propanamide was cyclized in the presence of aluminum chloride (AlCl₃) to afford 3,3,7-trimethylindolin-2-one. semanticscholar.orgresearchgate.net This reaction proceeds via the formation of an acylium ion or a related electrophilic species, which is then attacked by the electron-rich aromatic ring at the position ortho to the methyl group, leading to ring closure. masterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms in oxindole chemistry. jst.go.jpnih.gov Studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a 3,3-disubstituted oxindole revealed that the reaction mechanism is dependent on concentration. jst.go.jpresearchgate.net DFT calculations showed that acid-assisted protonation of a carbonyl oxygen atom significantly lowers the activation Gibbs free energy, facilitating the nucleophilic attack of the anilinic nitrogen to close the ring. jst.go.jpnih.gov

Mechanisms of transformations involving the oxindole core have also been studied. For example, DFT has been used to explore the [3+2] cycloaddition reaction between oxindole-derived azomethine ylides and dipolarophiles. research-nexus.net These studies help explain the regioselectivity and stereoselectivity of such reactions, revealing that non-covalent interactions, such as hydrogen bonding between reactants in the transition state, can play a decisive role in controlling the reaction's outcome. research-nexus.net Such detailed mechanistic insights are essential for the rational design of synthetic strategies to produce complex, stereochemically-defined molecules based on the oxindole framework.

Oxidative Cleavage Reactions Leading to Trimethyloxindole Species

The oxidative cleavage of the indole nucleus is a fundamental transformation in organic chemistry, yielding a variety of valuable nitrogen-containing compounds, including oxindoles. While specific studies focusing solely on this compound are limited, the general principles of indole oxidation to oxindoles are well-established and applicable. These reactions typically involve the cleavage of the C2–C3 bond of the indole ring. caltech.edusioc-journal.cn

Various methods have been developed for the oxidation of indoles to 2-oxindoles. researchgate.net Traditional methods often employed stoichiometric amounts of organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), or toxic transition metals such as lead(IV) acetate (B1210297) and chromium trioxide. researchgate.net More contemporary and greener approaches utilize catalytic systems with safer oxidants like hydrogen peroxide (H₂O₂), Oxone, or molecular oxygen (O₂). researchgate.net For instance, halide-catalyzed oxidation processes using Oxone as the terminal oxidant have proven effective for converting tetrahydro-β-carbolines, a class of indoles, into their corresponding oxindoles. researchgate.net

A mechanistically distinct approach involves a copper-catalyzed C-H peroxidation of oxindoles, followed by a base-mediated fragmentation. caltech.edunih.govacs.org This method is complementary to the classic Witkop-Winterfeldt oxidation and allows for the incorporation of external nucleophiles, leading to diverse heterocyclic scaffolds and aniline (B41778) derivatives. caltech.edunih.govacs.org The reaction proceeds through the formation of a peroxyoxindole intermediate, which then undergoes skeletal rearrangement. sioc-journal.cn

Ozonolysis represents another method for the oxidative cleavage of indoles. researchgate.netlibretexts.org The reaction of indoles with ozone can lead to the formation of 2,3-seco-2-oxolactams and, in some cases, spiroindoles as byproducts, which is mechanistically similar to the Witkop–Winterfeldt oxidation. researchgate.net

The table below summarizes various methods for the oxidative cleavage of indoles leading to oxindole species.

Oxidant/Catalyst System Key Features Products
m-CPBA, NBS, Pb(OAc)₄, CrO₃Stoichiometric, traditional methods2-Oxindoles
Halide/OxoneCatalytic, greener approachOxindoles
Cu-catalyzed C-H peroxidation/BaseAllows for nucleophile incorporationHeterocyclic scaffolds, Aniline derivatives
Ozone (Ozonolysis)1,3-dipolar cycloaddition mechanism2,3-seco-2-oxolactams, Spiroindoles

Photo-Induced Transformations and N-Dealkylation Processes in Spirooxindoles

The N-dealkylation of amines, a crucial transformation in both synthetic and biological contexts, can be initiated through various methods, including photochemical approaches. nih.gov In the context of spirooxindoles, which are known for their photochromic properties, photo-induced transformations can lead to N-dealkylation. While the specific N-dealkylation of a this compound-containing spirooxindole hasn't been detailed, the general mechanisms for photochemical N-dealkylation provide insight.

Photocatalytic N-dealkylation often involves the generation of reactive oxygen species. For instance, the photodegradation of reserpine, a monoterpene indole alkaloid, in acidic solutions is believed to occur via an oxidative mechanism, leading to products like 3-dehydroreserpine. researchgate.net The use of photocatalysts like anthraquinone (B42736) under visible light irradiation can facilitate the oxygenation of such alkaloids, leading to complex structures like spirooxindole-1,3-oxazines. researchgate.net

A common pathway for N-dealkylation involves the formation of an N-oxide intermediate, followed by a Polonovski-type reaction. nih.gov This can be achieved chemically, for example, using m-chloroperbenzoic acid (m-CPBA) to form the N-oxide, which is then treated with iron(II) chloride to induce dealkylation. nih.gov Photochemical methods can offer a milder alternative to these chemical reagents.

The table below outlines key aspects of N-dealkylation processes relevant to complex amine structures.

Method Reagents/Conditions Key Intermediates Application
Chemical (Modified Polonovski)1. m-CPBA; 2. FeCl₂N-oxide, Iminium ionSynthesis of secondary amines from tertiary amines
Photochemical (Oxidative)Light, Photocatalyst (e.g., anthraquinone), O₂Radical cations, Reactive oxygen speciesDegradation of complex alkaloids, Formation of novel heterocycles

The photodegradation of organic molecules often proceeds through highly reactive intermediates, including biradicals. researchgate.net These species, characterized by having two radical centers, can be transient and challenging to detect directly but play a crucial role in determining the reaction pathway and final products. The study of biradical intermediates often involves techniques like laser flash photolysis, low-temperature EPR, and computational calculations. researchgate.net

In the context of photodegradation, the initial step is often the absorption of light by the molecule, leading to an excited state. This excited state can then undergo various processes, including intersystem crossing to a triplet state, which often has a biradical nature. researchgate.net These biradical intermediates can then undergo a variety of reactions, such as fragmentation, rearrangement, or reaction with other molecules like oxygen.

For example, in the photocatalytic degradation of naproxen, the reaction is initiated by the generation of hydroxyl radicals which react with the aromatic structure to form an intermediate radical. mdpi.com This radical can then undergo further reactions leading to degradation products. While not explicitly a biradical, this radical intermediate is a key species in the photodegradation pathway.

The stability and reactivity of biradical intermediates are influenced by factors such as the distance between the radical centers and the energy gap between the singlet and triplet states. researchgate.net Understanding the behavior of these intermediates is essential for controlling photodegradation processes and predicting the formation of photoproducts.

Formation of Oxindole Derivatives as By-products in Environmental Chemical Processes (e.g., Water Chlorination)

The chlorination of drinking water is a critical process for disinfection, but it can also lead to the formation of disinfection byproducts (DBPs) from the reaction of chlorine with natural organic matter. nih.govresearchgate.net Indole and its derivatives, including the amino acid tryptophan, are known precursors to DBPs. scite.airsc.org The reaction of the indole moiety with hypochlorous acid (HOCl), the active species in chlorine disinfection, can lead to the formation of various chlorinated and oxygenated products, including oxindoles. scite.airsc.org

The initial reaction of the indole ring with HOCl is believed to form a chlorinated intermediate, such as a 3-chloroindolenine or an N-chloroindole. scite.aiacs.org This reactive intermediate can then undergo further reactions. One pathway involves the addition of water followed by the loss of HCl to form oxygenated products like oxindolealanine. scite.ai

Studies on the chlorination of tryptophan have shown that the indole moiety is susceptible to attack by Cl⁺ from HOCl, leading to the formation of a 3-Cl-Trp⁺ intermediate. rsc.org This is followed by nucleophilic addition of water or hypochlorite (B82951), which is thermodynamically favored over deprotonation. rsc.org This leads to the formation of a 2-X-3-Cl-indoline moiety (where X = OH or OCl), which can then undergo ring-opening reactions at the N1–C2 and C2–C3 bonds. rsc.org

The chlorination of various indole derivatives with reagents like ethyl N,N-dichlorocarbamate has also been studied, leading to chlorinated oxindoles. cdnsciencepub.com For instance, the chlorination of oxindole itself can produce 5,7-dichlorooxindole. cdnsciencepub.com Furthermore, the use of tert-butyl hypochlorite on indoles can lead to the formation of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles in a controllable manner. nih.govresearchgate.net Research has also identified this compound as a byproduct of water chlorination. science.gov

The table below summarizes the types of products formed from the chlorination of indoles.

Indole Substrate Chlorinating Agent Major Products Reference
TryptophanHypochlorous acid2-X-3-Cl-indoline moiety, Ring-opened products rsc.org
IndoleEthyl N,N-dichlorocarbamateChlorinated oxindoles cdnsciencepub.com
OxindoleEthyl N,N-dichlorocarbamate5,7-dichlorooxindole cdnsciencepub.com
Indolestert-Butyl hypochlorite2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles nih.govresearchgate.net

Fundamental Organic Reaction Mechanisms Relevant to Oxindole Chemistry

Addition Reaction Mechanisms

The C3 position of the oxindole scaffold is a key site for functionalization through addition reactions. Depending on the nature of the reactants, both nucleophilic and electrophilic addition mechanisms are prevalent in oxindole chemistry.

Nucleophilic Addition:

Oxindoles can act as nucleophiles, typically after deprotonation at the C3 position to form an enolate. This enolate can then react with various electrophiles. A prominent example is the Michael addition of 3-substituted oxindoles to nitroolefins, which is a valuable method for constructing quaternary carbon centers at the C3 position. rsc.org Similarly, the addition of malonates to 3-halooxindoles, proceeding through a proposed o-azaxylylene intermediate, provides access to 3,3-disubstituted oxindoles. caltech.edu

The palladium-catalyzed asymmetric addition of oxindoles to allenes represents a highly atom-economical method for constructing chiral 3,3-disubstituted oxindoles. nih.gov This reaction proceeds through the formation of a Pd(π-allyl) complex, which is then attacked by the oxindole nucleophile. nih.gov Another strategy involves the PyBroP-mediated nucleophilic addition of oxindoles to pyridine N-oxides, yielding 3-pyridyl-3,3-disubstituted oxindoles. rsc.orgrsc.org

Electrophilic Addition:

The carbonyl group at the C2 position and the electrophilic nature of isatins (1H-indole-2,3-dione), a close relative of oxindoles, make them susceptible to nucleophilic attack, which can be considered an addition to the oxindole system. For instance, the addition of terminal ynamides to isatins, catalyzed by a copper complex, provides efficient access to 3-hydroxyoxindoles with a tetrasubstituted chiral center. nih.gov This reaction is thought to proceed through a keteniminium intermediate. nih.gov

Furthermore, 3-ylideneoxindoles, which are α,β-unsaturated systems, can undergo conjugate addition reactions. Organocatalytic conjugate addition of nitroalkanes to 3-ylideneoxindoles is a stereocontrolled route to various oxindole derivatives. acs.org

Palladium-catalyzed multicomponent reactions involving 3-diazo oxindoles, isocyanides, and anilines lead to (E)-3-alkylidene oxindoles. bohrium.com The proposed mechanism involves the formation of a Pd(II)-carbene complex, followed by migratory insertion and nucleophilic addition of the aniline. bohrium.com

The table below summarizes key addition reactions in oxindole chemistry.

Reaction Type Oxindole Derivative Reactant Catalyst/Promoter Product
Michael Addition3-Substituted oxindole (enolate)NitroolefinOrganocatalystQuaternary oxindole
Nucleophilic Addition3-HalooxindoleMalonateBase3,3-Disubstituted oxindole
Asymmetric Addition3-AryloxindoleAllenePalladium complexChiral 3,3-disubstituted oxindole
Nucleophilic AdditionOxindolePyridine N-oxidePyBroP3-Pyridyl-3,3-disubstituted oxindole
Nucleophilic AdditionIsatin (B1672199)Terminal ynamideCopper complex3-Hydroxyoxindole
Conjugate Addition3-YlideneoxindoleNitroalkaneOrganocatalystFunctionalized oxindole
Multicomponent Reaction3-Diazo oxindoleIsocyanide, AnilinePalladium complex(E)-3-Alkylidene oxindole

Elimination Reaction Mechanisms

While specific studies detailing elimination reactions starting directly from this compound are not prominent in the literature, the principles of elimination can be applied to its derivatives. Elimination reactions typically involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond. byjus.com The primary mechanisms are E1 (unimolecular) and E2 (bimolecular). byjus.comksu.edu.sa

A hypothetical scenario for an elimination reaction could involve a derivative of this compound, such as one where a halogen is attached to one of the C3-methyl groups.

E2 Mechanism: This mechanism is a one-step, concerted process where a strong base removes a proton, and a leaving group departs simultaneously. ksu.edu.sa For an E2 reaction to occur on a derivative of this compound, a strong, sterically hindered base would be required to abstract a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of an exocyclic double bond. The rate of this reaction would be second-order, depending on the concentration of both the substrate and the base. ksu.edu.sa

E1 Mechanism: This two-step mechanism involves the initial slow departure of a leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the double bond. byjus.comksu.edu.sa A tertiary carbocation formed from a suitable this compound derivative would be relatively stable, making an E1 pathway plausible under appropriate conditions (e.g., a weak base and a polar protic solvent). The rate of an E1 reaction is first-order, as it only depends on the concentration of the substrate. masterorganicchemistry.com

Table 1: Comparison of Hypothetical Elimination Mechanisms for a this compound Derivative

FeatureE1 MechanismE2 Mechanism
Molecularity UnimolecularBimolecular
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base]
Mechanism Two steps (Carbocation intermediate)One step (Concerted)
Base Requirement Weak baseStrong base required
Leaving Group Good leaving group requiredGood leaving group required
Potential Product AlkeneAlkene

Substitution Reaction Mechanisms (e.g., Nucleophilic, Free Radical)

Substitution reactions are more commonly documented for this compound, particularly nucleophilic substitutions at the carbonyl carbon and potential free-radical substitutions on the alkyl groups.

Nucleophilic Substitution

The most significant nucleophilic substitution reaction involving this compound is the hydrolysis of its lactam (amide) bond. This reaction is a key step in using the compound as an intermediate for synthesizing more complex heterocyclic structures. researchgate.netsemanticscholar.org This process is a nucleophilic acyl substitution .

The mechanism typically proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the lactam. This breaks the pi bond of the carbonyl, forming a tetrahedral intermediate.

Proton Transfer: A proton transfer may occur to make the nitrogen a better leaving group.

Elimination: The carbonyl group reforms, and the C-N bond of the ring cleaves, expelling the amide nitrogen as part of an amino group.

Protonation: The resulting amino group is protonated to yield the final product, 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid. semanticscholar.org

Free Radical Substitution

Free radical substitution involves species with unpaired electrons and typically proceeds via a chain reaction mechanism. uobasrah.edu.iq While not a widely reported reaction for this compound itself, its structure contains sites susceptible to such reactions, like the methyl groups, especially the one at the C7 position on the aromatic ring (a benzylic position).

A hypothetical free-radical halogenation would follow three main steps:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat to produce two chlorine radicals (Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group to form HCl and a 3,3,7-trimethyl-oxindolyl radical. This radical then reacts with another Cl₂ molecule to form a chlorinated derivative and a new Cl• radical, continuing the chain. chemistrysteps.com

Termination: The reaction stops when two radicals combine. savemyexams.com

Rearrangement Reaction Mechanisms

This compound and its derivatives serve as precursors in syntheses that can involve molecular rearrangements. For instance, the synthesis of novel dibenzo-azocine and -azepine derivatives uses products derived from the hydrolysis of this compound. researchgate.netresearchgate.net These multi-step syntheses often involve Friedel-Crafts type intramolecular cyclizations, which proceed through carbocation intermediates that are susceptible to rearrangement. researchgate.net

A rearrangement reaction involves the migration of an atom or group within a molecule. mvpsvktcollege.ac.in In the context of reactions involving derivatives of this compound, a common type would be a Wagner-Meerwein rearrangement . This is a 1,2-hydride or 1,2-alkyl shift that occurs to transform a carbocation into a more stable one. mvpsvktcollege.ac.in For example, during a cyclization reaction to form a larger ring, a secondary carbocation might rearrange to a more stable tertiary carbocation before the final ring-closing step occurs. The pinacol (B44631) rearrangement, involving the transformation of a 1,2-diol to a ketone, is another example of a rearrangement that proceeds via a carbocation intermediate. libretexts.org

Chain Reaction Mechanisms (Initiation, Propagation, Termination)

Chain reactions consist of a sequence of steps where a reactive intermediate (often a free radical) produced in one step generates a similar intermediate in a subsequent step. libretexts.org These mechanisms are defined by three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

As discussed in the context of free-radical substitution (Section 3.3.3), a potential chain reaction for a this compound derivative could be its halogenation.

Initiation: The creation of the initial radical species, for example, by exposing Cl₂ to UV light to form two Cl• radicals. chemistrysteps.com This step requires an energy input. lumenlearning.com

Propagation: A series of steps where one radical is consumed and another is generated. chemistrysteps.com This phase sustains the reaction.

Step 1: Cl• + R-H → H-Cl + R• (where R-H is the oxindole)

Step 2: R• + Cl₂ → R-Cl + Cl•

Termination: The destruction of radicals, which ends the chain. This occurs when two radicals react with each other. libretexts.org

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

The low concentration of radicals makes termination a rare event compared to propagation. libretexts.org

Molecularity and Order of Elementary Reactions

The concepts of molecularity and order are crucial for describing the kinetics of the elementary steps that compose a reaction mechanism.

Molecularity is a theoretical concept that refers to the number of reactant molecules colliding in a single elementary step. byjus.comuomustansiriyah.edu.iq It is always a whole number (e.g., 1, 2, or rarely, 3). stackexchange.comsavemyexams.com

A unimolecular step involves one molecule (e.g., dissociation).

A bimolecular step involves the collision of two molecules (e.g., nucleophilic attack in SN2). fiveable.me

Reaction Order is an experimental quantity, defined as the sum of the exponents of the concentration terms in the rate law. byjus.comuomustansiriyah.edu.iq It can be an integer, zero, or a fraction.

Table 2: Molecularity and Order in Proposed Reaction Steps

Reaction TypeElementary Step ExampleMolecularityExpected Order of Step
Nucleophilic Acyl Substitution Attack of OH⁻ on carbonyl carbonBimolecularSecond
E1 Elimination Formation of carbocation (slow step)UnimolecularFirst
E2 Elimination Concerted removal of H⁺ and leaving groupBimolecularSecond
Free Radical Propagation Abstraction of H by Cl•BimolecularSecond

Identification and Characterization of Rate-Determining Steps in Complex Reaction Sequences

Identifying the RDS is key to understanding the reaction mechanism and predicting how changes in conditions will affect the reaction rate. acenet.edulibretexts.org

In Nucleophilic Acyl Substitution (Hydrolysis): In the base-catalyzed hydrolysis of the lactam in this compound, the initial nucleophilic attack of the hydroxide ion on the relatively stable amide carbonyl is often the slow, rate-determining step. The stability of the carbonyl group makes this initial disruption of the aromatic system energetically costly.

In E1 Reactions: For a hypothetical E1 reaction of a this compound derivative, the rate-determining step would be the first step: the formation of the carbocation intermediate. masterorganicchemistry.com This is because it involves the cleavage of a covalent bond without the simultaneous formation of another, making it energetically demanding.

In Friedel-Crafts Cyclizations: In the intramolecular Friedel-Crafts reactions that derivatives of this compound undergo, the RDS is typically the step where the aromatic ring attacks the electrophile (e.g., an acylium ion or carbocation). researchgate.net This step disrupts the aromaticity of the benzene ring, which requires a significant amount of activation energy.

Spectroscopic Characterization Methodologies for Oxindoles and Their Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for confirming the complex molecular architecture of oxindoles and for probing their excited-state dynamics.

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. wikipedia.orgsci-hub.se For oxindole (B195798) derivatives, the absorption spectra typically reveal transitions associated with the aromatic benzene (B151609) ring and the conjugated oxindole system. wikipedia.org The chromophore, the part of the molecule responsible for its color, absorbs light in the UV or visible regions, promoting electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgvscht.cz

The spectra of oxindoles generally exhibit multiple absorption bands. For instance, the parent oxindole shows two broad bands, which are attributed to π→π* transitions associated with the electronic transitions of benzene. wikipedia.org The position and intensity of these bands can be influenced by the solvent environment and the nature of substituents on the oxindole ring. sci-hub.sevscht.cz Electron-donating or withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. vscht.cz In many organic compounds, especially those with a high degree of conjugation, these absorptions occur in the UV-Vis region of the electromagnetic spectrum. wikipedia.org

Studies on various oxindole derivatives show characteristic absorption patterns. For example, α-alkylidene oxindoles exhibit absorption maxima that are sensitive to their geometric isomerism (E/Z). researchgate.net The calculated UV-Vis spectra for E and Z isomers of 3-acylidene 2-oxindoles show distinct differences, with the E-isomers generally absorbing at longer wavelengths compared to the Z-isomers. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Oxindole Derivatives

Compound/Derivative ClassSolventAbsorption Maxima (λmax, nm)Reference
OxindoleEthanol (B145695)244, 280 uva.nl
1-PhenylisatinEthanol246, 290-300 wikipedia.org
Spiro-oxindole derivativesMethanol295 - 305 Current time information in Bangalore, IN.
α-Alkylidene oxindole (E-isomer)Methanol~380-485 mdpi.com
α-Alkylidene oxindole (Z-isomer)Methanol~300-380 mdpi.com

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. It involves the emission of light from a substance that has absorbed light. This technique is complementary to absorption spectroscopy and is used to study the photophysical properties of fluorescent molecules, known as fluorophores. nih.govlibretexts.org

Oxindole and its derivatives often exhibit fluorescence, with the emission properties being highly dependent on their structure and environment. libretexts.orguva.nl The fluorescence of oxindoles is believed to originate from a π-π* transition in polar solvents. uva.nl Some oxindole derivatives have been developed as photoactivatable fluorescent probes, where a chemical reaction induced by light leads to a significant enhancement of fluorescence. rsc.org For instance, the intramolecular photocyclization of substituted o-nitrophenyl ethanol can yield fluorescent N-hydroxyoxindoles with up to an 800-fold increase in fluorescence. rsc.org

The emission spectra of oxindoles can be influenced by solvent polarity, pH, and the presence of substituents. For example, some N-hydroxyoxindoles show a shift in their maximum emission peak when the solvent is changed from a buffer solution to methanol. rsc.org

Fluorescence Spectroscopy

Resonance Light Scattering (RLS)

Resonance Light Scattering (RLS) is a technique used to study the aggregation of chromophores. nih.gov When the wavelength of incident light is close to an electronic absorption band of a molecular aggregate, the intensity of scattered light can be enhanced by several orders of magnitude. nih.govmdpi.com This phenomenon makes RLS a sensitive method for detecting and characterizing aggregates. sci-hub.senih.gov The RLS signal can be enhanced by the enlargement of particles through the assembly of smaller molecules. uomustansiriyah.edu.iq The technique is typically performed using a standard fluorescence spectrometer by scanning synchronously with the same excitation and emission wavelength. uomustansiriyah.edu.iq While RLS has been applied to study the aggregation of various molecules like porphyrins and in the analysis of certain drugs, specific studies applying RLS to 3,3,7-trimethyloxindole or the aggregation of oxindoles are not prominent in the literature. sci-hub.senih.gov

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is an intrinsic characteristic of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent polarity, temperature, and the presence of quenchers. mdpi.com For instance, studies on cyanoindole derivatives have shown that their fluorescence lifetimes are significantly dependent on the solvent, with hydrogen-bond donating solvents like water often reducing the lifetime. mdpi.com For some N-hydroxyoxindole derivatives, a fluorescence lifetime of 2.51 ns has been reported. rsc.org The analysis of fluorescence decay kinetics provides valuable information about the excited-state processes. mdpi.com

Determination of Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org This parameter is crucial for characterizing the performance of fluorescent probes and materials. The quantum yield of oxindole derivatives can vary significantly depending on their structure and the surrounding environment. For example, some photoactivatable N-hydroxyoxindoles exhibit very low quantum yields before photoactivation, which dramatically increase upon irradiation. rsc.org In contrast, some oxindole-based molecular switches have been reported to have very low fluorescence quantum yields due to rapid, sub-picosecond excited-state lifetimes. researchgate.net The quantum yield for the E→Z photoisomerization of certain oxindole derivatives has been measured to be as high as 0.4. researchgate.net

Table 2: Representative Photophysical Data for Oxindole Derivatives

Derivative/PropertyValueConditionsReference
N-Hydroxyoxindole2.51 ns- rsc.org
Oxindole0.001Ethanol libretexts.org
1-Phenylisatin0.004Ethanol libretexts.org
DBND (an oxindole derivative)~13%DMSO rsc.org
(E)-N-acetyl 2-furylidenoxindole0.3Crystalline State researchgate.net

This table provides examples of photophysical data for various oxindole derivatives to illustrate the range of observed properties. Data specific to this compound is not available in the cited literature.

Analysis of Radiative and Non-Radiative Transfer Constants

Non-radiative processes, such as internal conversion, intersystem crossing, and energy transfer to the solvent or other molecules, compete with fluorescence. vscht.cz For molecules near metal particles, non-radiative energy transfer to the metal can be a significant decay pathway. vscht.cz The rates of both radiative and non-radiative decay can be influenced by the molecule's proximity to surfaces or other molecules. vscht.cznih.gov Detailed analysis of these constants provides a deeper understanding of the photophysical behavior of a molecule. However, specific experimental values for the radiative and non-radiative transfer constants for this compound are not documented in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For oxindole derivatives, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and structural integrity of the target compounds. bohrium.comthieme-connect.commdpi.com

In the ¹H NMR spectrum of an oxindole, characteristic signals reveal the substitution pattern. For a compound such as This compound , one would expect to see distinct signals for the methyl groups and the aromatic protons. The two methyl groups at the C3 position are geminal and would typically appear as a singlet in the aliphatic region (around δ 1.3-1.5 ppm), integrating to six protons. The methyl group at the C7 position on the aromatic ring would appear as another singlet at a slightly downfield-shifted position (around δ 2.2-2.5 ppm) due to the influence of the aromatic ring. The protons on the aromatic ring (H4, H5, and H6) would exhibit a specific splitting pattern, typically as multiplets or distinct doublets and triplets, in the aromatic region (δ 6.8-7.5 ppm). arkat-usa.orgoxinst.com The NH proton of the lactam ring usually appears as a broad singlet at a significantly downfield chemical shift (δ 8.0-10.5 ppm), although its position can be influenced by solvent and concentration. mdpi.comarkat-usa.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The carbonyl carbon (C2) of the oxindole ring is particularly characteristic, appearing far downfield (δ ~175-180 ppm). nih.govmdpi.com The quaternary carbon at C3, bearing the two methyl groups, would also have a distinct chemical shift (δ ~45-50 ppm). The carbons of the methyl groups would appear in the upfield region of the spectrum. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. rsc.org The interpretation of ¹H and ¹³C NMR spectra allows for the complete structural assignment of synthesized oxindole derivatives. bohrium.commdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Oxindoles This interactive table provides expected chemical shift (δ) ranges in ppm relative to TMS for key atoms in oxindole structures based on literature data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H 8.0 - 10.5 (broad singlet) - Position is variable, can exchange with D₂O.
C2=O - 175 - 180 Carbonyl carbon of the lactam.
C3-(CH₃)₂ 1.3 - 1.5 (singlet) 20 - 30 Geminal methyl groups at C3.
C3 - 45 - 50 Quaternary carbon at C3.
C7-CH₃ 2.2 - 2.5 (singlet) 15 - 20 Aromatic methyl group.
Ar-H 6.8 - 7.5 (multiplets) 109 - 145 Protons on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. bohrium.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the synthesized compound. nih.gov

For This compound (C₁₁H₁₃NO), the molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (175.23 g/mol ). The fragmentation of oxindoles is influenced by the stable heterocyclic core. acs.orgresearchgate.net Common fragmentation pathways for 3,3-disubstituted oxindoles involve the loss of one of the substituents at the C3 position. In the case of this compound, a primary fragmentation would be the loss of a methyl radical (·CH₃), leading to a prominent fragment ion at m/z 160. This fragment corresponds to the [M-15]⁺ ion, which is often the base peak in the spectrum. Subsequent fragmentations can occur, such as the loss of carbon monoxide (CO) from the lactam ring, which is a characteristic fragmentation for oxindoles. acs.orgresearchgate.netacs.org

Table 2: Predicted Mass Spectrometry Fragments for this compound This interactive table outlines the expected major ions in the mass spectrum of this compound.

m/z Value Proposed Fragment Formula of Lost Neutral
175 [M]⁺· -
160 [M - CH₃]⁺ ·CH₃

The systematic study of fragmentation patterns in related oxindole structures, such as 3-substituted and tetracyclic monoterpenoid oxindole alkaloids, helps in understanding the intrinsic properties and reactivity of these molecules. nih.govnih.gov

Application of Spectroscopy in Mechanistic and Dynamic Studies

Beyond static structural characterization, spectroscopic methods are powerful tools for investigating the dynamics of chemical reactions and molecular processes.

UV-Vis Spectroscopy in Monitoring Reaction Progress and Mechanistic Investigations

UV-Vis spectroscopy is a convenient and effective method for monitoring the progress of chemical reactions in real-time, particularly when the reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible range. researchgate.netbridgew.edu The formation of conjugated systems in oxindole derivatives often gives rise to characteristic absorption bands that can be tracked over time. researchgate.net

For example, in the synthesis of α-alkylidene oxindoles, the product is a highly conjugated molecule with a strong UV-Vis absorption band that is bathochromically shifted (shifted to longer wavelengths) compared to the reactants. researchgate.netresearchgate.net By monitoring the increase in absorbance at the λₘₐₓ of the product, the reaction kinetics can be determined. bridgew.edu This technique has been employed to study various reactions, including the Knoevenagel condensation to form arylidene oxindoles and visible-light-induced radical-coupling reactions. acs.orgrsc.org In the latter, UV-Vis spectroscopy helped to identify the formation of an electron-donor-acceptor (EDA) complex, providing insight into the reaction mechanism. rsc.org Similarly, the oxidation of oxindole derivatives to form colored products like indigo (B80030) dyes can be followed spectroscopically, observing the appearance of new absorption maxima. researchgate.net

Spectroscopic Monitoring of Isomerization Processes in Photochromic Oxindole Systems

Many oxindole derivatives, particularly those with an exocyclic double bond at the C3 position (e.g., arylidene oxindoles), exhibit photochromism—a reversible transformation between two isomers (E and Z) upon irradiation with light. acs.orgnih.gov UV-Vis spectroscopy is the primary tool for studying these isomerization processes. acs.orgacs.org

The E and Z isomers of a photochromic oxindole typically have distinct absorption spectra. researchgate.net Upon irradiation with a specific wavelength of light (e.g., 365 nm UV light), an initial E isomer can convert to the Z isomer. diva-portal.org This conversion can be monitored by observing the changes in the UV-Vis absorption spectrum over time until a photostationary state (PSS) is reached, which is a mixture of the E and Z isomers at equilibrium under the specific irradiation conditions. acs.orgdiva-portal.org Subsequent irradiation with a different wavelength (e.g., visible light >420 nm) can often shift the equilibrium back towards the initial isomer. diva-portal.orgresearcher.life

This spectroscopic monitoring allows for the determination of key parameters such as the quantum yields of isomerization and the composition of the PSS. acs.org These studies are fundamental to the development of oxindole-based molecular switches and motors, which have applications in responsive materials and photopharmacology. acs.orgresearchgate.netnih.gov

Table 3: Example of UV-Vis Spectral Changes During Isomerization of an Oxindole-Based Molecular Switch This interactive table shows representative data for the change in maximum absorption wavelength (λₘₐₓ) upon E → Z photoisomerization for a generic arylidene oxindole system.

Isomer λₘₐₓ (nm) Molar Absorptivity (ε) Typical Irradiation Wavelength for Conversion
Stable E-isomer 360-400 High -
PSS (E/Z mixture) Bathochromic or Hypsochromic shift Changes depending on isomer absorptivity 365 nm (UV)

Computational Chemistry and Theoretical Studies on Oxindole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic environment of molecules. These methods are instrumental in predicting molecular properties and elucidating reaction mechanisms.

Density Functional Theory (DFT) has emerged as a robust method for investigating the intricacies of chemical reactions involving oxindole (B195798) derivatives. bohrium.comrsc.org DFT calculations are frequently employed to map out reaction pathways, identify transition states, and rationalize the observed selectivity of reactions. For instance, in the palladium-catalyzed multicomponent synthesis of (E)-3-alkylidene oxindoles, DFT calculations were used to propose a plausible catalytic cycle. bohrium.com These calculations suggested a mechanism involving the formation of a Pd(II)-carbene complex, followed by migratory insertion and nucleophilic addition, with the latter being the rate-determining step. bohrium.com

Furthermore, DFT studies have been crucial in understanding the regioselectivity of certain reactions. In the synthesis of substituted oxindoles via palladium-catalyzed C-H functionalization, steric interactions, as elucidated by computational analysis, were found to direct substituents to the 6-position of the oxindole ring with high selectivity. acs.org In another study on the visible-light-induced radical-coupling for the construction of sterically congested oxindoles, DFT calculations supported a sequential two-step radical-coupling process. rsc.org

While specific DFT studies focusing exclusively on 3,3,7-trimethyloxindole are not extensively documented in the reviewed literature, the principles derived from studies on structurally similar substituted oxindoles are highly applicable. For example, a study on a fluoro-substituted dispiro-oxindole utilized DFT calculations to complement experimental data, providing a deeper understanding of its molecular geometry. rsc.org The insights gained from such studies on substituted oxindoles provide a solid foundation for predicting the mechanistic behavior of this compound in various chemical transformations. bohrium.comrsc.orgacs.orgrsc.org

The electronic properties of oxindole derivatives, including their dipole moments, are critical determinants of their physical and biological characteristics. Quantum chemical calculations are frequently used to predict these properties. epstem.netchemrxiv.orgresearchgate.net For instance, in a study on 1-oxoisoindoline derivatives, which are structurally related to oxindoles, quantitative structure-activity relationship (QSAR) studies utilized dipole moment characteristics as key physical descriptor variables. nih.gov

While a specific value for the dipole moment of this compound was not found in the searched literature, computational methods like DFT at the B3LYP/6-31G(d,p) level of theory are routinely used to calculate such properties. epstem.netchemrxiv.org These calculations also provide information on other electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. epstem.net The table below summarizes some computationally predicted electronic properties for this compound from a chemical database. chemscene.com

PropertyValue
TPSA (Topological Polar Surface Area)29.1 Ų
LogP2.22472
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Table 1: Computationally Predicted Properties of this compound. chemscene.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.

The three-dimensional conformation of a molecule is intimately linked to its activity. Conformational analysis of oxindole derivatives has been a subject of interest to understand their preferred spatial arrangements. acs.orgresearchgate.net Studies on related cyclic systems have utilized a combination of NMR spectroscopy and theoretical calculations to investigate their conformations. researchgate.net For example, in a study of 1-oxoisoindoline derivatives, conformational analysis revealed that substituents could exert a significant steric directing effect on the molecule's side chain. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules and their complexes. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. imtm.czsioc-journal.cnnih.govacs.orgdoi.org For several oxindole derivatives designed as inhibitors for targets like Bruton's tyrosine kinase (BTK) and the enzyme decaprenylphosphoryl-β-D-ribose 20-oxidase (DprE1), MD simulations were performed to confirm the stability of the docked poses within the protein's binding pocket. imtm.cznih.govacs.orgdoi.org These simulations, often run for nanoseconds, provide insights into the dynamic interactions between the oxindole derivative and the amino acid residues of the target protein. imtm.cznih.govacs.orgdoi.org

Computational chemistry plays a vital role in predicting the course of chemical reactions by mapping out potential reaction pathways and identifying key intermediates. rsc.org As mentioned in the DFT section, computational studies have been instrumental in elucidating the mechanisms of various reactions that produce oxindole derivatives. bohrium.comrsc.orgacs.org For example, in the palladium-catalyzed synthesis of 3-alkylidene oxindoles, DFT calculations not only proposed a catalytic cycle but also shed light on the role of the base in enhancing the reaction rate. bohrium.com Similarly, in the synthesis of substituted oxindoles from α-chloroacetanilides, computational analysis helped in postulating a mechanism involving either an electrophilic aromatic substitution to form a six-membered palladacycle or a carbopalladation of the aromatic ring. acs.org These predictive capabilities of computational chemistry are invaluable for optimizing reaction conditions and designing novel synthetic routes.

In Silico Approaches in Chemical Biology Research and Scaffold Design

The oxindole scaffold is recognized as a valuable starting point in drug discovery. nih.govworldscientific.comworktribe.comnih.gov In silico methods are extensively used to explore the potential of oxindole derivatives as therapeutic agents and to design new compounds with improved properties. nih.govworldscientific.comworktribe.comnih.gov

Computational drug repurposing campaigns have been conducted on libraries of oxindole-based compounds to identify potential new biological targets. nih.govworktribe.com These studies often employ ligand-based approaches, such as 2D fingerprint-based and 3D shape-based similarity analyses, to compare the oxindole derivatives with known drugs and bioactive molecules from databases like DrugBank and ChEMBL. nih.govworktribe.com Such in silico screening can predict potential targets, which can then be validated through experimental assays. nih.govworktribe.com

Furthermore, structure-based design techniques, including molecular docking, are widely used to design novel oxindole derivatives targeting specific proteins. nih.govacs.orgworldscientific.comnih.gov For instance, in the design of new Bruton's tyrosine kinase (BTK) inhibitors, a library of oxindole-based compounds was designed and evaluated in silico before synthesis and biological testing. nih.govacs.org These studies often involve creating a pharmacophore model based on the target's binding site and then docking the designed molecules to predict their binding affinity and interaction modes. nih.govacs.org The integration of molecular docking with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions helps in selecting promising candidates with favorable drug-like properties. nih.govacs.orgworldscientific.com

Virtual Screening Methodologies for Library Design

Virtual screening has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective identification of potential drug candidates from large chemical libraries. researchgate.net This in silico technique is broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). researchgate.net For oxindole systems, including derivatives of this compound, these methodologies are employed to design focused libraries of compounds with a higher probability of interacting with a specific biological target.

In a typical virtual screening workflow for designing an oxindole-based library, commercially available or custom-synthesized compounds are first enumerated. These virtual libraries can contain millions of compounds. Subsequently, these compounds are subjected to a series of computational filters. These filters can include criteria based on physicochemical properties, such as molecular weight and lipophilicity, to ensure drug-likeness. More advanced filtering involves docking simulations, where each compound is computationally placed into the binding site of a target protein to predict its binding affinity and pose. For instance, in the search for novel inhibitors of the XIAP anti-apoptotic protein, a combination of ligand-based and structure-based virtual screening approaches can be utilized to identify promising candidates from extensive chemical databases. mdpi.com

A recent advancement in this field is the use of machine learning-accelerated virtual screening. diva-portal.org In this approach, a subset of the chemical library is docked, and the results are used to train a machine learning model. This model can then predict the docking scores of the remaining millions or even billions of compounds in the library, significantly speeding up the screening process. diva-portal.org This is particularly relevant for exploring the vast chemical space of oxindole derivatives.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For oxindole-based compounds, pharmacophore models have been instrumental in understanding their interactions with various biological targets. For example, in the context of developing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity, computational methods combined with experimental approaches have successfully identified selective inhibitors through pharmacophore modeling. smolecule.com These studies on related indole (B1671886) and oxindole derivatives reveal that the presence of electronegative groups and hydrogen bond acceptor functionalities significantly enhances inhibitory activity. smolecule.com

A general pharmacophore model for a class of inhibitors can be developed using a set of known active ligands. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. ijper.org This approach has been successfully applied to identify potential anticancer agents by developing a combined ligand-based and structure-based pharmacophore model. ijper.org While a specific pharmacophore model for this compound is not extensively documented in the literature, the established models for other bioactive oxindoles provide a valuable starting point for its investigation.

Structure-Based Chemical Design for Target-Oriented Synthesis

Structure-based chemical design leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and synthesize novel ligands with high affinity and selectivity. This approach is particularly effective when the crystal structure of the target protein is available.

In the context of oxindole derivatives, structure-based design has been successfully employed to develop potent inhibitors for a variety of targets. The general process involves analyzing the binding site of the target protein and identifying key interactions with known ligands. This information is then used to guide the design of new molecules that can form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.

For example, the design of novel factor Xa inhibitors, a crucial target in the treatment of cardiovascular diseases, has been guided by computational analyses. nih.gov While this study focused on peptide triazoles, the principles of structure-based design are broadly applicable to other scaffolds like oxindoles. The synthesis of new compounds is often followed by experimental validation of their biological activity, and the results are used to refine the computational models in an iterative process. Although specific examples of structure-based design focused solely on this compound are not prevalent, its role as a synthetic intermediate for more complex molecules suggests its potential as a scaffold for such design strategies. smolecule.com

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research

In the context of oxindole research, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for oxindole derivatives to predict their biological activities, physicochemical properties, and potential toxicity. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new oxindole-based molecules with desired properties. These models learn the underlying patterns of chemical structures and can generate novel compounds that are likely to be active against a specific target.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for complex molecules like substituted oxindoles. By analyzing vast amounts of reaction data, these tools can suggest optimal reaction conditions and starting materials.

Research on Derivatives and Structure Activity Relationships Sar in Oxindole Chemistry

Design and Synthesis of Novel Oxindole (B195798) Derivatives

The synthesis of oxindole derivatives has evolved from classical methods to highly advanced strategies that allow for the creation of complex and diverse molecular architectures. While 3,3,7-trimethyloxindole itself can be synthesized through methods like the Fischer indole (B1671886) synthesis using precursors such as m-tolylhydrazine (B1362546) hydrochloride, modern research focuses on building upon the basic oxindole framework to generate extensive libraries of related compounds for further study. smolecule.com

Increasing the structural diversity of oxindole derivatives is crucial for discovering new compounds with potent biological activities. rsc.org A key approach involves utilizing a common, readily accessible starting material to generate a wide array of products through various reaction pathways.

Key strategies include:

Precursor-Based Diversification: One effective method employs a common set of precursors, such as N-propargylated isatins, which can react with different nucleophiles under various catalytic conditions. researchgate.net This approach allows for the generation of multiple distinct oxindole scaffolds. The terminal alkyne group on these scaffolds provides a valuable handle for further diversification using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to attach a wide range of functionalities. researchgate.netjuniperpublishers.com

Visible-Light-Induced Radical Coupling: Modern photoredox catalysis offers a mild and efficient way to construct sterically congested oxindole derivatives. A visible-light-induced, three-component radical coupling reaction can synthesize complex 3,3'-disubstituted oxindoles from simple oxindoles, a broad range of alkenes, and polyfluoroalkyl iodides, without the need for a metal or a photocatalyst. rsc.orgnih.gov This method demonstrates high functional group tolerance, enabling the modular modification of complex molecules in a single step. rsc.org

On-DNA Transformations: For the purpose of high-throughput screening, strategies for the diversified synthesis of DNA-encoded libraries (DELs) of oxindoles have been developed. Starting from an oxindole core, a variety of transformations such as 1,3-dipolar cyclizations, cyclopropanations, and Claisen-Schmidt condensations can be performed directly on the DNA-tagged molecules to build diverse libraries for screening against protein targets. rsc.org

Modular synthesis allows for the assembly of complex molecules from simpler, interchangeable building blocks. This approach is highly valued for its efficiency and flexibility in creating libraries of analogs for structure-activity relationship studies.

Sequential and Tandem Reactions: A modular synthesis for 3,3-disubstituted oxindoles has been developed using readily available nitrones and acrylic acids. bohrium.com Another powerful strategy involves tandem reactions, such as a one-pot, tin-catalyzed process that combines isatin (B1672199), an active methylene (B1212753) compound, and a 2-methyl azaarene. This sequence proceeds via a Knoevenagel condensation, Michael addition, and intramolecular cyclization to produce complex 3,3'-disubstituted oxindoles and spirooxindoles. rsc.org

Base-Mediated Annulation: Oxindolinyl-malononitriles can serve as valuable building blocks in base-promoted annulation reactions. acs.org Depending on the reaction partner, these intermediates can undergo controlled [2+3] or [3+3] annulation to produce either functionalized spirocyclopentane oxindoles or tetrahydro-α-carbolines, demonstrating a substrate-dependent modularity. acs.org

Visible-Light-Induced Modular Assembly: A photocatalytic three-component radical coupling reaction provides a modular pathway to assemble fluoroalkyl-containing oxindole derivatives. This method uses readily available materials to create oxindoles with adjacent all-carbon quaternary centers, a structure that is typically difficult to access. nih.gov

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole core, are a prominent class of natural products and synthetic compounds with significant biological relevance. researchgate.netnih.gov Their synthesis requires precise control over reactivity and stereochemistry.

Cascade and Cycloaddition Reactions: An efficient one-pot strategy for synthesizing functionalized spiro-dihydropyridine oxindoles involves a cascade spiro-cyclization of intermediates formed from isatin, malononitrile, an allenoate, and an amine. acs.org This metal- and organocatalyst-free reaction offers great flexibility. acs.org Similarly, spirocyclopropyl oxindoles can be synthesized with high diastereoselectivity through a multicomponent reaction catalyzed by rare-earth metal salts like scandium triflate. nih.gov

Solvent-Directed Synthesis: The diastereoselectivity of spirooxindole synthesis can sometimes be controlled by the choice of solvent. An efficient method for diastereodivergent cyclization reactions to form spiro-oxindoles with a quaternary carbon center has been developed where different solvents promote the formation of different diastereomers. researchgate.net

Intramolecular Arylation: Palladium-catalyzed intramolecular C–H arylation of cyclopropanes is another method to access 3,3′-spirocyclopropyl spirooxindoles. rsc.org

Table 1: Methodologies for Directed Synthesis of Spirooxindole Scaffolds

Method/Reaction Type Catalyst/Conditions Spiro-Scaffold Produced
Cascade Spiro-cyclization Et3N (triethylamine), one-pot Spiro-dihydropyridine oxindoles
Multicomponent Reaction Sc(OTf)3 (Scandium triflate) Spirocyclopropyl oxindoles
Diastereodivergent [4+2] Cyclization Organocatalyst, Solvent control (e.g., THF, DCM) Spirochromene oxindoles
C-H Arylation Pd(OAc)2/PCy3 3,3'-Spirocyclopropyl spirooxindoles
[3+2] Cycloaddition Ni-catalyst / Phenyliodonium ylides 3,3'-Cyclopropyl spirooxindoles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. nih.gov

Catalyst-Tuned MCRs: The outcome of an MCR can often be tuned by the choice of catalyst. A copper-catalyzed azide-alkyne cycloaddition (CuAAC)-initiated MCR strategy allows for the divergent synthesis of either (Z)-3-alkenyloxindoles (a three-component reaction) or 3-substituted 3-hydroxyoxindoles (a four-component reaction) from N-protected isatins. acs.org

Rhodium and Tin-Catalyzed MCRs: A formal four-component reaction catalyzed by Rhodium(II) has been developed, involving hypervalent iodine diazoesters, alcohols, and isatins to produce multi-functionalized oxindoles in high yields under mild conditions. rsc.org In another example, Sn-catalysis enables a one-pot MCR via C(sp3)–H bond functionalization of azaarenes to build 3,3'-disubstituted oxindoles and spirooxindoles. rsc.org

Rare-Earth Metal-Catalyzed MCRs: Rare-earth metal salts, particularly scandium triflate, have proven effective in catalyzing a four-component reaction of N-methylisatin, triethyl phosphonoacetate, 2-bromoacetophenone, and pyridine (B92270) to yield spirocyclopropyl oxindoles with very high diastereoselectivity. nih.gov

Table 2: Examples of Multi-Component Reactions (MCRs) for Oxindole Functionalization

Catalyst System Components Reactants Product Type
Copper(I) 3 or 4 Isatin, azide, alkyne, (optional fourth component) 3-Alkenyloxindoles or 3-Hydroxyoxindoles
Rhodium(II) 4 Hypervalent iodine diazoester, alcohol, isatin Multi-functionalized oxindoles
Tin(IV) chloride 3 Isatin, active methylene compound, 2-methyl azaarene 3,3'-Disubstituted oxindoles / Spirooxindoles
Scandium(III) triflate 4 Isatin, phosphonoacetate, bromoacetophenone, pyridine Spirocyclopropyl oxindoles

Methodologies for Investigating Structure-Activity Relationships (SAR) in Oxindole Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological or chemical properties. For oxindoles, a primary focus is the substitution pattern, particularly at the C3 position. nih.gov

The C3 position of the oxindole scaffold is often a stereocenter, and its configuration can have a profound impact on the molecule's biological activity. rsc.orgresearchgate.net Many oxindole-based natural products and pharmaceuticals are 3,3-disubstituted, possessing a fully substituted (quaternary) carbon stereocenter at this position. rsc.orgnih.gov The precise three-dimensional arrangement, or absolute configuration, of the substituents at C3 is frequently a critical determinant of a compound's interaction with biological targets. rsc.orgresearchgate.net

The construction of this quaternary stereocenter in an enantioselective manner is a significant challenge in synthetic chemistry. nih.gov Consequently, numerous catalytic enantioselective methods have been developed, which can be broadly classified into approaches such as:

Enantioselective addition of nucleophiles to isatins.

Using unprotected 3-substituted oxindoles as nucleophiles in further reactions.

Functionalization of oxindole-derived alkenes.

Elaboration of diazooxindoles. nih.gov

While SAR studies on this compound itself are not extensively documented, research on related structures provides valuable insights. For instance, in the synthesis of CF3-containing spirocyclic oxindoles from N-2,2,2-trifluoroethylisatin ketimines, it was observed that substitution at the C7 position of the oxindole ring can influence the diastereoselectivity of the final product. nih.gov This finding suggests that the 7-methyl group in this compound is not merely a passive substituent but likely exerts steric and/or electronic influence that can affect the stereochemical outcome of reactions at the C3 position. This, in turn, would be expected to modulate the chemical properties and biological interactions of its derivatives.

Rational Design of Derivatives for Modulating Specific Chemical Reactivity Profiles

The rational design of derivatives based on the oxindole scaffold, including structures related to this compound, is a strategic endeavor to modulate and control specific chemical reactivity profiles. This approach allows chemists to fine-tune the molecule's behavior for applications ranging from asymmetric synthesis to the development of biologically active agents.

A key area of focus is the modification at the C3 position of the oxindole ring. The introduction of various functional groups at this position significantly influences the molecule's reactivity. For instance, the design of 3-ylideneoxindoles, which possess an exocyclic double bond at the C3 position, transforms the oxindole into a Michael acceptor. A kinetic study of the nucleophilic addition of cyclic amines to a series of 3-cyanomethylidene-2-oxindoline derivatives demonstrated that their electrophilic reactivity can be systematically quantified and predicted. researchgate.net This understanding allows for the rational selection of substituents on the oxindole core to control the rate and outcome of such addition reactions.

Another successful strategy involves the rational design of catalysts to control the reactivity of the oxindole precursors. In the asymmetric intramolecular α-arylation of amides to form oxindoles, a series of chiral N-heterocyclic carbene (NHC)–palladium(II) complexes were designed with progressively increasing steric bulk. acs.orgacs.org This study revealed a direct correlation between the catalyst's structure and its reactivity and selectivity, where increasing the steric hindrance on the catalyst led to different reaction outcomes, including either the desired arylation or a competing dehalogenation reaction. acs.orgacs.org This demonstrates how catalyst design can modulate the reaction pathway of an oxindole precursor.

Furthermore, rational approaches have been developed for the synthesis of specifically substituted oxindole derivatives with desired biological activities, which is intrinsically linked to their chemical reactivity towards a biological target. nih.gov One such approach involved creating 5-amino-substituted derivatives of 2-oxindole for antiglaucoma activity. nih.govresearchgate.net The synthesis was designed with a protection strategy for the C3-carbonyl group, enabling specific modifications at the C5-amino group, showcasing a rational method to achieve a desired substitution pattern and subsequent biological function. researchgate.net Similarly, novel C3-functionalized oxindoles were designed by combining the indole scaffold with an aromatic α,β-unsaturated ketone moiety to act as Pim-1 kinase inhibitors. rsc.org The design of these derivatives as Michael acceptors was crucial for their biological mechanism.

The table below summarizes examples of rational design strategies for modulating the reactivity of oxindole derivatives.

Design StrategyPosition of ModificationTarget Reactivity ModulationApplication Example
Introduction of Michael Acceptor GroupC3Enhance electrophilicityControlled nucleophilic additions researchgate.net
Design of Chiral CatalystsPrecursorControl stereochemical outcomeAsymmetric oxindole synthesis acs.orgacs.org
Protecting Group StrategyC3, C5Enable site-selective functionalizationSynthesis of antiglaucoma agents nih.govresearchgate.net
Hybrid Scaffold DesignC3Introduce specific biological functionDevelopment of kinase inhibitors rsc.org
N-Position FunctionalizationN1Directed C-H activationSynthesis of N-butadiene substituted oxindoles bohrium.com

These examples underscore how the deliberate and rational modification of the oxindole structure is a powerful tool for controlling chemical reactivity, enabling the synthesis of complex molecules with tailored properties.

Computational SAR Studies and Predictive Modeling

Computational studies, particularly Structure-Activity Relationship (SAR) analysis and predictive modeling, are indispensable tools in modern oxindole chemistry. These methods provide deep insights into how the structural features of oxindole derivatives influence their biological activity, thereby guiding the design of more potent and selective compounds.

A prominent example of computational SAR is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. Receptor-based 3D-QSAR studies have been successfully applied to series of 3,3-disubstituted-5-aryl oxindoles developed as progesterone (B1679170) receptor (PR) inhibitors. tandfonline.comnih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built predictive models. For one such study, the CoMFA model yielded a cross-validated q² of 0.534, and the CoMSIA model gave a q² of 0.615, indicating robust predictive power. nih.govscispace.com These models generate 3D contour maps that visualize how steric and hydrophobic fields around the molecule impact its inhibitory activity, providing a clear roadmap for designing new derivatives with enhanced potency. nih.gov

Molecular docking is another cornerstone of computational SAR in oxindole research. It simulates the binding of an oxindole derivative into the active site of a biological target, such as an enzyme or receptor. This method has been widely used to rationalize the observed biological activities of various oxindole derivatives. For example, docking studies were performed on novel oxindole derivatives to understand their inhibitory potential against Aurora A kinase and the SARS-CoV-2 spike/ACE2 interaction. nih.gov The docking scores, while not always perfectly correlating with activity, helped to identify key binding modes and interactions, such as hydrogen bonds and π-σ interactions, within the protein's binding pocket. nih.govacs.org

In the development of oxindole-based inhibitors for enzymes like α-glucosidase, molecular docking has been crucial for understanding SAR. frontiersin.org Studies on 5-fluoro-2-oxindole derivatives showed that the most active compounds fit well into the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. frontiersin.org Similarly, in the design of spiro-oxindoles as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), docking studies revealed that a 5-(pyrrolidin-1-ylsulfonyl) derivative strongly inhibited the enzyme, which was attributed to the presence of specific moieties like the pyridyl and N-methyl groups. mdpi.com

The combination of molecular docking with molecular dynamics (MD) simulations provides an even more dynamic and realistic picture of the protein-ligand interactions. This approach was used to study novel 5-substituted oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors and anti-tubercular agents targeting the DprE1 enzyme. acs.orgdoi.org MD simulations assess the stability of the predicted binding pose over time, confirming that the key interactions identified in docking are maintained in a dynamic environment. acs.orgdoi.org

The table below presents data from a representative computational study on oxindole derivatives, highlighting the use of docking scores to predict and rationalize biological activity.

CompoundTargetDocking Score (kcal/mol)Observed Activity (IC₅₀)Key Interactions Noted in Docking
Compound 6g nih.govAurora A Kinase-8.2< 5 µMHydrogen bonding, π-cation interactions
Compound 6i nih.govSARS-CoV-2 Spike/ACE2-6.6< 30 µMHydrogen bonding, hydrophobic interactions
Compound 3f frontiersin.orgα-Glucosidase-8.1435.83 ± 0.98 µMHydrogen bonds with Asp214, Glu276; π-π stacking with Phe157
Compound 9e doi.orgDprE1 (Anti-tubercular)-11.91.56 µg/mLHydrogen bonds with HIS-312, TYR-415, LYS418
Compound 9g acs.orgBruton's Tyrosine Kinase-10.41.14 µMHydrogen bond with MET-477, π-σ bond with LEU-528

These computational methodologies are integral to the rational design of novel oxindole derivatives. By predicting biological activity, elucidating binding modes, and explaining structure-activity relationships at the molecular level, they significantly accelerate the discovery and optimization of new chemical entities for a wide range of applications. researchgate.net

Applications of 3,3,7 Trimethyloxindole and Its Scaffold in Chemical Research

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The 3,3-disubstituted oxindole (B195798) framework, exemplified by 3,3,7-Trimethyloxindole, is a fundamental building block in synthetic chemistry. The presence of a fully substituted C3 carbon atom makes these compounds ideal precursors for constructing sterically hindered and structurally complex molecular architectures, which are often found in biologically active compounds.

While the direct conversion of oxindoles into dibenzazepines or dibenzazocines is not a commonly reported synthetic route, the oxindole scaffold is highly amenable to sophisticated ring-expansion reactions to generate larger, N-heterocyclic systems. A classic example of such a transformation is the Beckmann rearrangement, where an oxime is converted into an amide or a lactam under acidic conditions. wikipedia.orgorganic-chemistry.org In principle, a spiro-cyclic oxime derived from a 3,3-disubstituted oxindole could undergo this rearrangement to form a seven or eight-membered lactam, thereby expanding the core structure.

A more contemporary and direct example is the regiodivergent ring expansion of oxindoles to furnish quinolinones, which are larger heterocyclic structures. nih.gov This transformation demonstrates the utility of oxindoles as precursors to more complex scaffolds. Researchers have developed distinct reaction conditions that allow for the selective synthesis of different quinolinone regioisomers from a single oxindole starting material. This method is valuable for creating molecular diversity and can be applied to the late-stage modification of complex, biologically active oxindoles. nih.gov For instance, the conversion can be initiated by transforming the 3-substituted oxindole into a 3-(iodomethyl)oxindole, which then undergoes a base-mediated rearrangement. The choice of base, such as a lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), can direct the reaction to yield different isomers, showcasing a powerful strategy for skeletal editing. nih.gov

Transformation Starting Material Type Key Reagents Product Type Significance
Beckmann RearrangementCyclic KetoximeAcid (e.g., H₂SO₄, PPA)LactamExpands a cyclic ketone into a larger lactam ring. wikipedia.org
Regiodivergent Ring Expansion3-(Iodomethyl)oxindoleLiHMDS or KHMDSQuinolinone IsomersAllows selective synthesis of different heterocyclic regioisomers from a common precursor. nih.gov

This table is interactive. Click on the headers to learn more about each aspect of the transformations.

The 3,3-disubstituted oxindole motif is a hallmark of numerous spirooxindole alkaloids, a class of natural products with significant biological activities. frontiersin.orgnih.gov Consequently, molecules like this compound are crucial intermediates in the total synthesis of these complex targets. The synthesis of (±)-coerulescine, a spiro[pyrrolidin-3,3′-oxindole] alkaloid, provides a clear example of this application. nih.govbeilstein-journals.org

In one synthetic approach to (±)-coerulescine, a key 3,3-disubstituted oxindole intermediate is prepared through a multi-step sequence. nih.gov The synthesis begins with the creation of a substituted 4-pentenal, which is then oxidized to a carboxylic acid and subsequently esterified. A crucial cyclization step, often achieved through reduction with zinc and ammonium (B1175870) chloride, forges the oxindole ring system. nih.gov This intermediate, possessing the core 3,3-disubstituted oxindole structure, is then further elaborated. For example, the allyl group at the C3 position can be subjected to oxidative cleavage to form an aldehyde. This aldehyde then undergoes reductive amination, which builds the spiro-fused pyrrolidine (B122466) ring, ultimately leading to the natural product coerulescine (B1252304) after a final reduction step. nih.gov This strategy highlights how the robust oxindole core serves as an anchor and template for constructing the intricate spirocyclic system.

Natural Product Key Intermediate Type Synthetic Strategy Highlight Reference
(±)-Coerulescine3-Allyl-3-ethoxycarbonyloxindoleReductive cyclization to form the oxindole core, followed by oxidative cleavage and reductive amination to build the spiro-pyrrolidine ring. nih.gov
(-)-Spirotryprostatin BSpiro[cyclopropane-1,3'-oxindole]MgI₂-mediated ring-expansion reaction with an aldimine to assemble the spiro[pyrrolidine-3,3'-oxindole] core. nih.govacs.orgresearchgate.net

This interactive table showcases key natural products synthesized using the oxindole scaffold.

Design and Development of Chemical Probes and Sensing Systems

The unique electronic and photophysical properties of the oxindole scaffold make it an attractive platform for the design of chemical sensors and probes. By functionalizing the oxindole core with specific recognition units or reactive sites, scientists can create systems that signal the presence of target analytes through changes in color or fluorescence.

The design of effective reaction-based fluorescent probes hinges on several key principles. nih.gov A successful probe consists of three main components: a fluorophore (the signaling unit), a recognition site (which selectively interacts with the analyte), and a linker. The oxindole core can serve as the fluorophore, as its conjugated system can exhibit fluorescence.

Key design strategies include:

Analyte-Specific Reaction: The probe must incorporate a reactive group that undergoes a highly selective chemical reaction with the target analyte. This reaction should trigger a significant change in the electronic properties of the fluorophore. nih.gov

Turn-On/Turn-Off Mechanism: The reaction with the analyte should either initiate fluorescence in a previously non-fluorescent molecule ("turn-on") or quench the fluorescence of an emissive one ("turn-off"). This is often achieved by altering processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Biocompatibility and Stability: For biological applications, the probe must be stable in aqueous media, non-toxic, and able to operate at physiological pH. The fluorophore itself must be resistant to oxidation or degradation by other species present in the complex biological environment. nih.gov

The oxindole skeleton provides a structurally rigid and synthetically versatile platform to which various reactive moieties can be attached, allowing for the tailored detection of a wide range of analytes.

Oxindole derivatives have been successfully developed as reaction-based probes for specific anions. For example, a simple oxindole-based derivative has been designed for the colorimetric and fluorescent detection of the hydrogen sulfate (B86663) (HSO₄⁻) anion. nih.gov In this system, the oxindole derivative is initially fluorescent. Upon the addition of HSO₄⁻, the anion is proposed to abstract an acidic proton from a hydroxyl group on the probe. This initiates an elimination reaction, causing the probe to cleave into two separate, non-fluorescent molecules (isatin and 4,7-dihydro-1H-indole), resulting in a "turn-off" fluorescent response and a visible color change. nih.gov

Another example involves a spiro-oxindole derivative used for the selective detection of mercury ions (Hg²⁺). mdpi.com In this case, the probe exhibits a significant increase in fluorescence emission intensity specifically in the presence of Hg²⁺. The mechanism involves the coordination of the mercury ion with heteroatoms within the spiro-oxindole structure, which restricts intramolecular rotation and enhances the radiative decay pathway, leading to a "turn-on" response.

Probe Type Target Analyte Sensing Mechanism Signal Output Detection Limit
3-hydroxy-3-(indol-2-yl)indolin-2-one derivativeHSO₄⁻Anion-induced elimination reaction and probe cleavage. nih.govFluorescence "Turn-Off" & ColorimetricNot Specified
Spiro[chromene-4,3′-indoline] derivativeHg²⁺Coordination with Hg²⁺ restricts intramolecular rotation. mdpi.comFluorescence "Turn-On"4.6 x 10⁻⁷ M

This interactive table summarizes the properties of reaction-based oxindole probes.

Photochromic molecules can reversibly change between two different isomers upon exposure to light, leading to a change in their absorption spectra and color. Derivatives of oxindole, particularly 3-ylideneoxindoles (which have a double bond at the C3 position), have emerged as a highly efficient class of molecular photoswitches. wikipedia.org

The chemical switching mechanism is based on the photochemical E/Z isomerization around the exocyclic C=C double bond. wikipedia.org The more thermodynamically stable E-isomer can be converted to the higher-energy Z-isomer by irradiation with light of a specific wavelength (e.g., UV or visible light). This process is often fully reversible, with the Z-isomer switching back to the E-isomer either thermally or by irradiation with light of a different, typically longer, wavelength. wikipedia.org

These oxindole-based photoswitches exhibit several desirable properties:

Robust Switching: They show reliable and efficient switching behavior in various solvents, including aqueous buffers. wikipedia.org

Visible Light Operation: Many derivatives can be switched using visible light, which is advantageous for applications in biological systems and smart materials, as it avoids potentially damaging UV radiation.

High Quantum Yields: The efficiency of the photochemical isomerization, known as the quantum yield (Φ), can be quite high, with some derivatives reaching values of up to 50%. wikipedia.org

Tunability: The photochemical properties, such as the absorption wavelengths and the thermal stability of the isomers, can be fine-tuned by changing the substituents on the oxindole ring or the ylidene moiety.

Isomerization Trigger Wavelength (Typical) Quantum Yield (Φ) Outcome
E → ZUV/Visible Light365 nmUp to ~50%Switches to higher-energy state, changes absorption spectrum. wikipedia.org
Z → EVisible Light / Heat470 nmVariableReverts to the thermodynamically stable state. wikipedia.org

Explore the photochromic switching process of 3-ylideneoxindoles in this interactive table.

Photochromic Systems based on Oxindole Derivatives and Their Chemical Switching Mechanisms

Molecular Isomerization in Photochromism

The oxindole scaffold is a key component in the design of molecular photoswitches, which can undergo reversible isomerization between two distinct geometric forms, typically the E and Z isomers, upon irradiation with light. This photoisomerization is the fundamental principle behind their photochromic behavior.

Oxindole-based photoswitches, particularly 3-benzylidene-indoline-2-ones, have demonstrated robust photochemical switching capabilities with high quantum yields, in some cases reaching up to 50%. acs.orgnih.govresearchgate.net The process of isomerization involves the absorption of a photon, which excites the molecule to a higher energy state, leading to a rotation around the central carbon-carbon double bond and a change in the spatial arrangement of the substituents. The two isomers, E and Z, possess distinct absorption spectra, allowing for their selective interconversion using light of specific wavelengths. synthical.com

The thermal stability of both isomeric states is a crucial characteristic of oxindole-based photoswitches, enabling the "storage" of information by light. synthical.com The efficiency and dynamics of the photoisomerization process can be finely tuned by modifying the substituents on the oxindole core and the benzylidene moiety. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the absorption wavelengths and quantum yields of the forward and reverse isomerization reactions.

Recent research has also explored the intricate photokinetic relationships in systems containing an oxindole chromophore. In a novel hetero-photochromic dyad, an oxindole unit was combined with an azobenzene (B91143) moiety. synthical.com This dyad exhibited an unprecedented molecular motion where the azobenzene component underwent an E → Z → E isomerization at a single wavelength, a behavior directly influenced by the proximate oxindole photoswitch. synthical.com This discovery highlights the potential for creating complex, light-driven molecular machinery based on the oxindole scaffold.

Table 1: Photochemical Properties of Selected Oxindole-Based Photoswitches

Compound Isomerization Wavelength (nm) Quantum Yield (%) Solvent
3-benzylidene-indoline-2-one derivative EZ 365 up to 50 Various
Azobenzene-oxindole dyad EZ (Azobenzene) 365 - -
Azobenzene-oxindole dyad EZ (Oxindole) >400 - -

Data synthesized from available research on oxindole photoswitches.

Photocontrolled Modulation of Material Properties via Oxindole-Based Photochromism

The ability to reversibly alter the structure of oxindole-based molecules with light has significant implications for the development of "smart" materials whose properties can be externally controlled. The geometric changes that occur during the E/Z isomerization of the oxindole scaffold can be harnessed to modulate the bulk properties of materials in which these photoswitches are embedded.

The manipulation of molecular geometry using photoresponsive units like oxindoles is a powerful tool in supramolecular chemistry and the development of responsive materials. synthical.com The significant structural rearrangement between the E and Z isomers can influence intermolecular interactions, leading to changes in properties such as polarity, solubility, and self-assembly behavior.

For example, incorporating oxindole-based photoswitches into polymer chains or liquid crystal matrices can allow for the photocontrol of the material's mechanical properties, viscosity, or optical characteristics. The transition between the two isomeric states can disrupt or promote specific molecular alignments, leading to a macroscopic change in the material.

While the direct application of this compound in this context has not been reported, the broader class of oxindole derivatives serves as a proof-of-concept for the design of photoresponsive materials. The tunability of the oxindole core through synthetic chemistry allows for the optimization of its photochromic properties to suit specific material applications, from data storage to light-activated actuators and drug delivery systems. The robust and reversible nature of the photoisomerization makes the oxindole scaffold a promising candidate for the next generation of advanced, light-controlled materials. synthical.com

Table 2: Potential Applications of Oxindole-Based Photochromism in Material Science

Application Area Principle of Operation Potential Material Property Change
Optical Data Storage Reversible switching between two stable states with distinct optical properties. Refractive index, absorbance.
Smart Polymers Isomerization-induced changes in polymer chain conformation and intermolecular forces. Viscosity, solubility, mechanical strength.
Photocontrolled Actuators Macroscopic shape change resulting from the collective isomerization of embedded photoswitches. Bending, twisting, contraction/expansion.
Light-Gated Drug Delivery Conformational change of a host molecule to release an encapsulated guest (drug). Release of therapeutic agents.

This table represents potential applications based on the known photochromic behavior of the oxindole scaffold.

Future Research Directions and Emerging Methodologies in Oxindole Chemistry

Development of Novel and Sustainable Synthetic Strategies for 3,3,7-Trimethyloxindole and its Derivatives

The demand for environmentally benign and efficient chemical processes has spurred significant innovation in the synthesis of oxindoles. Future research is focused on moving beyond traditional multi-step methods, such as adaptations of the Fischer indole (B1671886) synthesis, towards more sustainable and atom-economical strategies. smolecule.comsjp.ac.lkresearchgate.net

Green Chemistry Approaches: A major thrust is the replacement of hazardous organic solvents with water. sjp.ac.lk Catalyst-free approaches in aqueous media, such as the Vinylogous Henry reaction for producing 3-substituted-3-hydroxy oxindoles, are gaining prominence due to their simplicity, high yields, and minimal environmental impact. sjp.ac.lk The development of heterogeneous catalysts, particularly nanocomposites that are easily recoverable and reusable, presents another key avenue. sjp.ac.lk These catalysts, when used in green solvents like water or ethanol-water mixtures, offer high activity and selectivity while simplifying product purification. sjp.ac.lk

Electrochemical Synthesis: Electrochemical methods are emerging as powerful and sustainable alternatives for functionalizing oxindoles. These techniques obviate the need for stoichiometric chemical oxidants, thereby reducing waste. Recent advancements include the electrochemical C-H functionalization to create unsymmetrical 3,3-disubstituted oxindoles, a strategy directly applicable to derivatives of this compound. smolecule.com

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. The use of polymer-supported palladium catalysts in continuous-flow systems for intramolecular α-arylation has demonstrated high efficiency and minimization of waste, pointing towards a future of automated and resource-efficient oxindole (B195798) production. acs.org

Table 1: Comparison of Synthetic Strategies for Oxindole Derivatives

Strategy Key Features Advantages Future Research Focus
Green Catalysis Use of water as solvent, heterogeneous/reusable catalysts, catalyst-free conditions. sjp.ac.lk Reduced environmental impact, cost-effectiveness, operational simplicity, high yields. sjp.ac.lkresearchgate.net Design of novel, highly active and selective nanocatalysts; expanding the scope of catalyst-free reactions.
Electrosynthesis Reagent-free C-H functionalization, use of electricity as a "clean" reagent. smolecule.com Eliminates stoichiometric oxidants, high atom economy, mild reaction conditions. smolecule.com Broadening substrate scope, development of enantioselective electrochemical methods.
Flow Chemistry Use of microreactors, polymer-supported catalysts, precise control of conditions. acs.org High throughput, improved safety, easy scale-up, waste minimization. acs.orgbeilstein-journals.org Integration with real-time analytics and machine learning for autonomous optimization. beilstein-journals.org

Advanced Mechanistic Elucidation Techniques for Complex Oxindole Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational chemistry to unravel the intricate pathways of oxindole synthesis and functionalization.

In-Situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reaction intermediates and transition states. This provides direct experimental evidence for proposed mechanisms, moving beyond the analysis of only starting materials and final products.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction pathways. For instance, DFT has been used to elucidate the catalytic role of water in activating reactants through hydrogen bonding in catalyst-free reactions. researchgate.net It is also instrumental in understanding the stereochemical outcomes of complex cascade reactions, such as the pericyclic cascade involving a 3+2 cycloaddition and a hetero- sjp.ac.lksjp.ac.lk-sigmatropic rearrangement to form 3,3-disubstituted oxindoles. nih.gov By modeling transition states and intermediate structures, researchers can predict reactivity and selectivity, guiding experimental design. nih.gov

The combination of these techniques will be vital for understanding complex processes like the formation of sterically congested oxindoles via radical-coupling mechanisms or the origins of enantioselectivity in chiral auxiliary-controlled syntheses. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity of Oxindoles

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming it from a trial-and-error process to a data-driven, predictive science. ijsetpub.compreprints.org For the oxindole chemical space, these technologies promise to accelerate the discovery of new derivatives and optimize their synthetic routes. nih.gov

Retrosynthetic Planning and Reaction Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic pathways for complex targets like this compound and its derivatives. ijsetpub.commdpi.com Machine learning models, including graph neural networks, are being trained to predict the outcomes of unknown reactions, including yields and selectivity, sometimes surpassing the accuracy of human experts. ijsetpub.commdpi.com This allows for the in silico screening of potential reactions before any lab work is undertaken.

Autonomous Experimentation: The integration of ML algorithms with robotic platforms enables closed-loop, autonomous optimization of reaction conditions. beilstein-journals.org These systems can independently execute experiments, analyze the results in real-time, and use the data to inform the design of the next experiment, rapidly identifying optimal conditions with minimal human intervention. beilstein-journals.org This approach not only accelerates research but also allows for the exploration of complex, multi-variable reaction spaces that are challenging to optimize manually. mdpi.com

Predictive Pharmacokinetics: Machine learning models are also being developed to predict the druglikeness and pharmacokinetic properties (e.g., blood-brain barrier permeability) of novel oxindole derivatives based on their structure, guiding the synthesis towards compounds with more favorable biological profiles. nih.gov

Table 2: Applications of AI/ML in Oxindole Chemistry

Application Area AI/ML Tool Function Potential Impact
Synthesis Planning Retrosynthesis Algorithms, Transformer Models ijsetpub.com Predicts synthetic routes from target molecule. Accelerates discovery of novel synthetic pathways. mdpi.com
Reaction Optimization Bayesian Optimization, Neural Networks beilstein-journals.orgmdpi.com Predicts reaction outcomes (yield, selectivity) and identifies optimal conditions. Reduces number of experiments, saves time and resources. beilstein-journals.org
Property Prediction Graph-Convolutional Networks, Supervised Learning ijsetpub.comnih.gov Predicts physicochemical and biological properties (e.g., BBB permeation). Guides design of molecules with desired therapeutic profiles. nih.gov

Exploration of New Chemical Space and Underexplored Derivatization Pathways for Oxindole Scaffolds

While the oxindole core is well-established, vast regions of its potential chemical space remain unexplored. Future research will focus on creating libraries of oxindole derivatives with greater structural diversity and complexity, which is crucial for discovering new biological activities. acs.orgnih.govnih.gov

Diversity-Oriented Synthesis: Strategies are being developed to efficiently generate large libraries of diverse oxindoles from common intermediates. nih.gov For example, using a single set of N-propargylated isatins, a variety of mechanistically distinct reactions can provide access to diverse scaffolds like hydroxy-oxindoles and spiroindolones, which can be further functionalized via "click" chemistry. nih.gov

Spirooxindoles and Polyheterocyclic Systems: The construction of spirooxindoles—where the C3 carbon of the oxindole is part of another ring system—is a major area of interest due to their unique three-dimensional structures and biological relevance. tandfonline.com Emerging methods focus on the ring-opening cyclization of spiro-epoxyoxindoles to access complex polyheterocyclic spiro-oxindoles. researchgate.net The development of catalytic enantioselective methods to control the fully substituted C3 stereocenter is a key challenge that will unlock access to new chiral compounds. acs.org

Underexplored Reactions: Investigating underutilized reaction pathways is critical for innovation. beilstein-journals.orgscholaris.ca For example, the potential of 3-monohalooxindoles as versatile building blocks is being realized through novel synthetic methods like the acidolysis of 3-phosphate-substituted oxindoles. nih.gov These halogenated intermediates possess dual nucleophilic and electrophilic character at the C3 position, opening up new avenues for constructing 3,3-disubstituted and spirocyclic derivatives. nih.gov Similarly, visible-light-induced radical-coupling reactions are enabling the modular synthesis of highly sterically congested oxindoles that were previously difficult to access. rsc.org

Design of Novel Responsive Materials and Supramolecular Systems Incorporating Oxindole Derivatives

The unique photochemical and electronic properties of the oxindole framework and its derivatives make them attractive candidates for incorporation into "smart" materials. mdpi.comvprc.in Future work will see the strategic integration of oxindole-based units into larger systems to create materials that respond to external stimuli.

Photoresponsive Materials: Certain oxindole derivatives are involved in photochromic systems. For example, the cleavage of specific coumarin-hemicyanine dyes by reactive oxygen species (ROS) yields 1,3,3-trimethyloxindole, resulting in a ratiometric fluorescence response. nih.govacs.orgmdpi.com This principle can be harnessed to design fluorescent probes for biological imaging. nih.govacs.org Furthermore, the photodegradation of certain photochromic compounds can lead to the N-dealkylation of the indoline (B122111) moiety to produce 3,3-dimethyloxindole. researchgate.net Harnessing these light-induced transformations could lead to the development of oxindole-containing polymers for light-sensitive coatings, data storage, or controlled-release systems.

Supramolecular Assemblies: Supramolecular chemistry, which involves non-covalent interactions like hydrogen bonding and π-π stacking, allows for the self-assembly of molecules into ordered, functional structures. mdpi.com The oxindole scaffold, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is well-suited for directing supramolecular assembly. Research into how oxindole derivatives self-assemble can lead to the creation of novel hydrogels, liquid crystals, or nanofibers. researchgate.netmdpi.com These responsive supramolecular polymers could find applications in drug delivery, tissue engineering, and sensing. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3,3,7-Trimethyloxindole, and how can their efficiency be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions of substituted precursors under controlled conditions. For example, highlights tailored methods such as acid-catalyzed cyclization of indole derivatives or boron-mediated reactions for oxaborole-containing analogs. Optimization strategies include:

  • Reagent selection : Use of anhydrous conditions to minimize side reactions.
  • Temperature control : Stepwise heating (e.g., 60–80°C) to enhance yield while avoiding decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.
    Validation via HPLC (≥95% purity) and NMR (to confirm substitution patterns) is critical .

Q. How should researchers characterize the structural integrity of this compound in novel synthetic pathways?

Methodological Answer: Characterization requires a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to methyl groups (δ ~1.2–1.5 ppm for 3,3-dimethyl; δ ~2.3 ppm for 7-methyl) and aromatic protons.
    • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-B-O vibrations (if oxaborole derivatives are synthesized) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry.
    Cross-referencing with published spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Isomerization : Light-induced changes (e.g., spiropyran-like rearrangements) may alter spectral profiles. Monitor reactions under inert, dark conditions to suppress photodegradation .
  • Solvent effects : Polar solvents (e.g., DMSO) can shift NMR peaks. Re-run spectra in standardized solvents (CDCl₃ or D₂O) for consistency.
  • Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. Compare with IR data from analogous compounds (e.g., 1,3,3-trimethyloxindole) to validate assignments .
    Document all conditions (e.g., temperature, solvent) to enable reproducibility .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

Methodological Answer:

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and solvent controls (DMSO ≤0.1%).
  • Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity. Pre-equilibrate samples to avoid thermal drift .
  • Cellular assays : Validate membrane permeability via LC-MS/MS detection of intracellular compound levels. Account for metabolic stability using liver microsomes .
    Ethical compliance (e.g., cell line authentication, cytotoxicity thresholds) is mandatory .

Q. How should researchers address discrepancies in reproducibility across studies involving this compound?

Methodological Answer:

  • Data transparency : Share raw spectra, chromatograms, and crystallographic files in open repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Batch variability : Document reagent lot numbers (e.g., Sigma-Aldrich vs. TCI) and storage conditions (−20°C vs. desiccated).
  • Statistical rigor : Apply Grubbs’ test to identify outliers and ANOVA for inter-study comparisons. Report p-values with effect sizes .
    Replicate key findings in ≥3 independent labs to confirm robustness .

Data Management & Ethical Compliance

Q. What protocols ensure ethical data retention and sharing for studies on this compound?

Methodological Answer:

  • Retention : Preserve raw data (spectra, chromatograms) for 5–10 years in encrypted, cloud-based storage. Destroy anonymized data post-retention to prevent misuse .
  • Sharing : Use platforms like Figshare or ICMJE-compliant journals to publish datasets. Annotate metadata with CAS numbers (e.g., this compound: [Insert CAS]) and synthesis dates .
  • Ethics statements : Declare conflicts of interest (e.g., patent filings) and adhere to ARRIVE guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.